3-(Oxan-3-yloxy)azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-(oxan-3-yloxy)azetidine |
InChI |
InChI=1S/C8H15NO2/c1-2-7(6-10-3-1)11-8-4-9-5-8/h7-9H,1-6H2 |
InChI Key |
MJZMBZQUMMBEHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)OC2CNC2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Oxan 3 Yloxy Azetidine and Analogous Azetidine Ethers
Strategies for Azetidine (B1206935) Ring Construction
The synthesis of the azetidine ring can be broadly categorized into two main approaches: intramolecular cyclization and cycloaddition reactions. Each strategy offers distinct advantages and is applicable to a range of substrates.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a common and effective method for forming the azetidine ring, typically involving the formation of a carbon-nitrogen bond.
One of the most direct methods for constructing the azetidine ring is through intramolecular nucleophilic substitution. ktu.edufrontiersin.org This approach typically involves a γ-amino alcohol or a derivative where the amino group acts as a nucleophile, displacing a leaving group at the γ-position to form the four-membered ring. pageplace.de A key precursor for many functionalized azetidines, N-Boc-3-hydroxyazetidine, can be synthesized via a multi-step sequence that culminates in an intramolecular cyclization. The synthesis often starts from 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride, which undergoes debenzylation followed by protection of the nitrogen with a tert-butoxycarbonyl (Boc) group. unifiedpatents.com The resulting intermediate can then be cyclized in the presence of a base. google.com
A plausible synthetic route to 3-(Oxan-3-yloxy)azetidine would involve the initial synthesis of a protected 3-hydroxyazetidine, such as N-Boc-3-hydroxyazetidine. This key intermediate can then be etherified. A common method for such an etherification is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an appropriate alkyl halide. gordon.eduwikipedia.org In the case of this compound, this would involve reacting N-Boc-3-hydroxyazetidine with a 3-halooxane in the presence of a strong base like sodium hydride. masterorganicchemistry.com
Alternatively, the Mitsunobu reaction provides a powerful method for the conversion of alcohols to ethers with inversion of configuration. nrochemistry.comorganic-chemistry.org This reaction utilizes a phosphine, typically triphenylphosphine, and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack. commonorganicchemistry.comslideshare.net For the synthesis of this compound, N-Boc-3-hydroxyazetidine could be reacted with 3-hydroxyoxane under Mitsunobu conditions. vulcanchem.com
Table 1: Representative Intramolecular Cyclization and Etherification Reactions for Azetidine Synthesis
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | 1-(Diphenylmethyl)-3-hydroxyazetidine | 1. Pd/C, H₂, Formic acid, Methanol; 2. (Boc)₂O | N-Boc-3-hydroxyazetidine | >90 | unifiedpatents.com |
| 2 | N-Boc-3-hydroxyazetidine | NaH, 3-bromooxane, THF | N-Boc-3-(oxan-3-yloxy)azetidine | N/A | Plausible based on masterorganicchemistry.comacs.org |
| 3 | N-Boc-3-hydroxyazetidine, 3-hydroxyoxane | PPh₃, DEAD, THF | N-Boc-3-(oxan-3-yloxy)azetidine | N/A | Plausible based on nrochemistry.comvulcanchem.com |
Note: Yields are not available (N/A) for proposed reactions.
Lanthanide triflates, such as lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have emerged as effective catalysts for the intramolecular regioselective aminolysis of epoxy amines to furnish azetidines. gordon.edu This method is particularly useful as it can tolerate a variety of functional groups that might be sensitive to other acidic conditions. The reaction proceeds via activation of the epoxide by the Lewis acidic lanthanide catalyst, followed by intramolecular attack of the amine. gordon.edu Specifically, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has been shown to produce 3-hydroxyazetidines in high yields. gordon.edu This provides a valuable route to the key precursor for this compound.
The substrate scope for this reaction is broad, accommodating various substituents on both the amine and the carbon backbone of the epoxy amine. frontiersin.org For instance, substrates with n-butyl, tert-butyl, and even acid-sensitive Boc and PMB protected amines have been successfully cyclized to their corresponding azetidines in good to high yields. frontiersin.org
Table 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines
| Entry | Substrate (cis-3,4-epoxy amine) | Catalyst | Solvent | Temperature (°C) | Product (Azetidine) | Yield (%) | Reference |
| 1 | N-benzyl-4,5-epoxypentan-1-amine | La(OTf)₃ (10 mol%) | DCE | 80 | 1-Benzyl-3-hydroxyazetidine | 81 | gordon.edu |
| 2 | N-(n-butyl)-4,5-epoxypentan-1-amine | La(OTf)₃ (10 mol%) | DCE | 80 | 1-(n-Butyl)-3-hydroxyazetidine | 92 | frontiersin.org |
| 3 | N-(tert-butyl)-4,5-epoxypentan-1-amine | La(OTf)₃ (10 mol%) | DCE | 80 | 1-(tert-Butyl)-3-hydroxyazetidine | 94 | frontiersin.org |
| 4 | N-Boc-4,5-epoxypentan-1-amine | La(OTf)₃ (10 mol%) | DCE | 80 | N-Boc-3-hydroxyazetidine | 85 | frontiersin.org |
Nucleophilic Substitution Reactions to Form Azetidine Ring Systems
Cycloaddition Reactions
Cycloaddition reactions provide an atom-economical route to the azetidine ring by forming two new bonds in a single step.
The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing functionalized azetidines. medchemexpress.comacs.orgresearchgate.net However, this reaction has historically been challenging due to competing photochemical pathways of the imine. medchemexpress.com Recent advances have utilized visible-light-mediated triplet energy transfer to overcome these limitations, allowing for the efficient synthesis of a variety of azetidine structures. google.comchemicalbook.combeilstein-journals.org
In these methodologies, a photocatalyst absorbs visible light and transfers energy to either the alkene or a precursor of the imine (such as an oxime), promoting it to an excited triplet state. unifiedpatents.com This excited species then undergoes the [2+2] cycloaddition with the ground-state partner to form the azetidine ring. unifiedpatents.combeilstein-journals.org This approach has been successfully applied to both intramolecular and intermolecular reactions, yielding complex bicyclic and functionalized azetidines. nrochemistry.commdpi.com While not directly demonstrated for the synthesis of 3-alkoxyazetidines, this strategy could potentially be adapted by using appropriately substituted alkene or imine precursors.
The [2+2] cycloaddition is a powerful tool for the construction of four-membered rings, including azetidines. nrochemistry.com Visible-light-mediated intermolecular [2+2] photocycloadditions between alkenes and imines (or their precursors) have been developed as a mild and efficient route to highly functionalized azetidines. nrochemistry.commdpi.com These reactions often exhibit high yields and can be performed under operationally simple conditions. nrochemistry.com The substrate scope is generally broad, accommodating a range of electronically and sterically diverse alkenes. The resulting azetidine products can often be further derivatized, highlighting the synthetic utility of this method. nrochemistry.com
Table 3: Examples of Visible-Light-Mediated [2+2] Photocycloadditions for Azetidine Synthesis
| Entry | Imine Precursor | Alkene | Photocatalyst | Solvent | Product | Yield (%) | Reference |
| 1 | 2-Isoxazoline-3-carboxylate | Styrene | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | CH₂Cl₂ | Bicyclic Azetidine | 99 | nrochemistry.commdpi.com |
| 2 | Oxime ether | 1-Octene | Ir(ppy)₃ | Benzene | Functionalized Azetidine | 85 | chemicalbook.com |
| 3 | N-Sulfonylimine | Ethyl vinyl ether | Thioxanthone (sensitizer) | Acetonitrile | 3-Ethoxy-azetidine derivative | N/A | Plausible based on nrochemistry.com |
Note: Yield is not available (N/A) for the plausible reaction.
Aza-Paternò-Büchi Reactions and Photocycloaddition Strategies
Reduction of Azetidin-2-ones (β-Lactams)
One of the most established and frequently utilized methods for synthesizing the azetidine ring is the reduction of azetidin-2-ones, commonly known as β-lactams. acs.orgmagtech.com.cn This approach is favored due to the wide availability of β-lactam starting materials. acs.org The reduction of N-substituted azetidin-2-ones to their corresponding azetidines is typically efficient and proceeds in good yields. acs.orgresearchgate.net
Commonly employed reducing agents for this transformation include:
Diborane (B₂H₆) in tetrahydrofuran (B95107) (THF). acs.orgresearchgate.net
Lithium aluminum hydride (LiAlH₄) . acs.orgnih.gov
Alanes in ether, which are often considered more efficient. acs.orgresearchgate.net
A significant advantage of this method is the retention of stereochemistry at the ring's substituent positions during the reduction process. acs.orgresearchgate.net However, in some cases, particularly with diborane, by-products such as 3-aminopropanol derivatives may form due to the reductive cleavage of the ring. researchgate.net
Strain-Release Strategies Utilizing Azabicyclo[1.1.0]butanes
A more contemporary and powerful strategy for synthesizing functionalized azetidines involves the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). chemrxiv.orgnih.gov These highly strained molecules are effective precursors, as their reactivity is driven by the release of significant ring strain. rsc.orgarkat-usa.org The transformations of ABBs typically proceed through the cleavage of the central C3-N bond, which facilitates the introduction of functional groups at the 1 and 3 positions of the azetidine ring. arkat-usa.orgresearchgate.net
This approach allows for a modular and programmable synthesis of complex azetidines that might be difficult to access through other routes. chemrxiv.orgresearchgate.net Key developments in this area include:
Stereospecific Ring Opening : Enantiopure 2-substituted ABBs can undergo stereospecific ring-opening reactions with a variety of nucleophiles when the nitrogen atom is protonated. chemrxiv.orgresearchgate.net
Double Functionalization : A two-step functionalization is possible. First, the ABB is deprotonated at the C3 position using an organolithium reagent like tert-butyllithium (B1211817) (tBuLi), followed by trapping with an electrophile. chemrxiv.orgresearchgate.net Subsequently, electrophilic activation of the nitrogen atom prompts a nucleophilic attack at the C3 position, completing the 1,3-disubstitution. researchgate.net
Reaction with Grignard Reagents : The C3 position of the ABB can be functionalized via a nucleophilic ring-opening reaction with aryl Grignard reagents to produce 3-arylated azetidines. arkat-usa.org
C-H Activation and Direct Functionalization Approaches for Azetidine Scaffolds
Direct functionalization of the azetidine ring through C-H activation represents a modern and atom-economical approach to creating more complex derivatives. rsc.org This strategy avoids the need for pre-functionalized starting materials by directly converting C-H bonds into new functional groups. researchgate.net
Significant progress has been made in the palladium-catalyzed C(sp³)–H functionalization of saturated heterocycles, including azetidines. acs.orgrhhz.netpnas.org A common tactic involves the use of a directing group, such as 8-aminoquinoline (B160924) or a picolinamide (B142947) (PA) group, attached to the azetidine nitrogen. acs.orgrhhz.net This directing group positions the metal catalyst to selectively activate a specific C-H bond.
Notably, the direct C3 arylation of azetidines has been successfully demonstrated using these methods. acs.org This approach is particularly valuable as it allows for the late-stage modification of the azetidine scaffold, providing a modular route to a wide range of analogs that would otherwise require lengthy, multi-step syntheses. acs.orgnih.gov
Installation of the Oxan-3-yloxy Moiety and Ether Linkage
Once the azetidine core is formed, the next critical step is the installation of the side chain, in this case, the oxan-3-yloxy group, via an ether linkage. This can be achieved through various etherification protocols or by functionalizing a pre-formed azetidine at the C3 position.
Etherification Reactions in Azetidine Synthesis
The formation of an ether bond at the C3 position of an azetidine is a key transformation for synthesizing compounds like this compound. This is typically accomplished by using a 3-hydroxyazetidine derivative as a starting point.
A recently developed method involves the Brønsted acid-catalyzed alkylation of alcohols with 3-aryl-azetidinols. researchgate.net In this process, the tertiary benzylic alcohol on the azetidine ring is selectively activated by a catalytic amount of a strong Brønsted acid, such as bis(trifluoromethanesulfonyl)amine. This activation facilitates reaction with an alcohol nucleophile (like oxan-3-ol) to form the desired ether while keeping the azetidine ring intact. researchgate.net This method is advantageous as it avoids harsh basic conditions and the use of halide alkylating agents. researchgate.net
Other potential etherification routes include the reaction of a 3-iodoazetidine (B8093280) with aryl boronic acids, demonstrating the versatility of C3-functionalized azetidines. semanticscholar.org Additionally, the formation of 3-alkoxyazetidines has been observed as a side product in some reactions, proceeding through a bicyclic aziridinium (B1262131) ion intermediate that undergoes subsequent alcoholysis. rsc.org
Functionalization of Pre-formed Azetidine Scaffolds at the C3 Position
A versatile strategy for introducing the ether side chain involves starting with an azetidine that is already functionalized at the C3 position with a suitable leaving group or a group that can be converted into one. For instance, N-protected 3-iodoazetidine is a valuable intermediate that can participate in numerous cross-coupling and substitution reactions. semanticscholar.org
Another powerful technique is the aza-Michael addition. mdpi.comnih.gov This method involves reacting an NH-containing heterocycle or alcohol with a methyl 2-(N-Boc-azetidin-3-ylidene)acetate intermediate. This intermediate is typically formed from N-Boc-azetidin-3-one via a Horner-Wadsworth-Emmons reaction. The subsequent conjugate addition of a nucleophile, such as the hydroxyl group of oxan-3-ol, would yield a functionalized 3-substituted azetidine. mdpi.comnih.gov
Stereoselective Synthesis of this compound Derivatives
Controlling the stereochemistry during the synthesis of substituted azetidines is crucial for their application in medicinal chemistry. Several strategies can be employed to achieve stereoselective synthesis of derivatives analogous to this compound.
One effective approach begins with the synthesis of chiral azetidin-3-ones. A gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides provides a flexible and direct route to chiral azetidin-3-ones with high enantiomeric excess. nih.govnih.gov These chiral ketones are versatile intermediates that can be subjected to stereoselective reduction to form a chiral 3-hydroxyazetidine, which can then be etherified as described previously.
Other established methods include:
Diastereoselective Reduction : The reduction of C-3 functionalized azetidin-2-ones with reagents like sodium borohydride (B1222165) can proceed with high diastereoselectivity to afford trans-azetidines. rsc.org This method establishes the relative stereochemistry between substituents at the C2 and C3 positions.
Strain-Release of Chiral ABBs : As mentioned earlier, the ring-opening of enantiopure 1-azabicyclo[1.1.0]butanes with nucleophiles is stereospecific, providing excellent control over the absolute stereochemistry of the resulting azetidine. chemrxiv.orgresearchgate.net
Inheritance of Stereochemistry : In the synthesis via reduction of β-lactams, the stereochemistry of the substituents on the ring is generally preserved, offering a straightforward way to transfer chirality from an enantiopure starting material to the final azetidine product. acs.org
Chiral Auxiliary-Mediated Approaches (e.g., chiral tert-butanesulfinamides)
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, having served its purpose of inducing asymmetry. This strategy is a cornerstone of asymmetric synthesis. wikipedia.org
One prominent example of a chiral auxiliary is tert-butanesulfinamide. This versatile reagent can be used to synthesize chiral amines, which are key precursors for many heterocyclic compounds. The general approach involves the condensation of the chiral sulfinamide with an aldehyde or ketone to form a sulfinylimine. Subsequent nucleophilic addition to the C=N bond occurs with high diastereoselectivity, controlled by the bulky tert-butyl group of the auxiliary. Finally, the auxiliary is cleaved under mild acidic conditions to reveal the chiral amine.
While direct examples for the synthesis of this compound using this specific auxiliary are not prevalent in the reviewed literature, the principle can be applied to create chiral precursors that lead to the formation of the azetidine ring. For instance, a chiral amino alcohol, synthesized via a tert-butanesulfinamide-mediated route, could be a key intermediate for subsequent cyclization to form the desired enantiopure azetidine ether.
Other widely used chiral auxiliaries include oxazolidinones and camphorsultams. wikipedia.org Oxazolidinones, for example, are particularly effective in controlling the stereochemistry of aldol (B89426) reactions, which can establish two adjacent stereocenters simultaneously. wikipedia.org Similarly, camphorsultam has demonstrated high efficiency in directing Michael additions. wikipedia.org These established methodologies offer a robust toolbox for the asymmetric synthesis of complex molecules containing the azetidine scaffold. nih.gov
Asymmetric Catalysis in Azetidine Construction (e.g., Pd-catalyzed asymmetric allylation)
Asymmetric catalysis has emerged as a powerful and efficient alternative to stoichiometric chiral auxiliaries. researchgate.net This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Palladium-catalyzed asymmetric allylation is a notable example of this strategy.
In this type of reaction, a prochiral nucleophile attacks a π-allyl palladium complex, which is rendered asymmetric by a chiral ligand. The choice of ligand is crucial for achieving high enantioselectivity. This methodology can be adapted to synthesize chiral building blocks for azetidine derivatives. For example, the asymmetric allylation of a suitable nitrogen-containing nucleophile could generate a chiral homoallylic amine. This intermediate can then undergo further transformations, such as ozonolysis followed by reductive amination, to form the chiral azetidine ring.
The field of asymmetric catalysis is continually evolving, with new catalysts and reactions being developed to address synthetic challenges. researchgate.net These advancements provide increasingly efficient and selective routes to complex chiral molecules, including substituted azetidines.
Diastereoselective Synthesis via Rearrangement Reactions (e.g., from oxirane derivatives)
Diastereoselective reactions are a powerful tool for creating specific stereoisomers. One effective strategy for synthesizing substituted azetidines involves the rearrangement of oxirane (epoxide) derivatives. nih.govacs.org The inherent strain of the three-membered oxirane ring makes it susceptible to ring-opening reactions, which can be controlled to achieve high diastereoselectivity.
Another approach utilizes the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes. acs.org Depending on the reaction conditions, this method can stereospecifically yield either 2-(hydroxymethyl)azetidines or pyrrolidin-3-ols. acs.org The resulting 2-(hydroxymethyl)azetidines can then be oxidized to the corresponding azetidine-2-carboxylic acids in high yields. acs.org
More recently, a lanthanum triflate (La(OTf)₃)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has been reported for the synthesis of azetidines. frontiersin.org This method proceeds with high regioselectivity and tolerates a variety of functional groups, offering a mild and efficient route to these important heterocycles. frontiersin.org
Enantiopure Azetidine Synthesis
The demand for enantiomerically pure pharmaceuticals has driven the development of numerous methods for the synthesis of enantiopure azetidines. nih.govchemrxiv.org These strategies often rely on either starting from a chiral precursor (chiral pool synthesis), using a chiral auxiliary, or employing an asymmetric catalyst.
One innovative approach involves a [3+1] ring expansion of methylene (B1212753) aziridines with a rhodium-bound carbene. nih.gov This method delivers highly substituted methylene azetidines with excellent regio- and stereoselectivity. The reaction is believed to proceed through a ring-opening/ring-closing cascade that efficiently transfers chirality from the starting material to the product. nih.gov
Another powerful technique is the use of phase-transfer catalysis. The enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved with high enantiomeric ratios using a novel chiral phase-transfer catalyst. nih.gov This method involves an intramolecular C-C bond formation, highlighting the versatility of this approach for constructing complex, enantioenriched azetidine-containing scaffolds. nih.gov
Furthermore, enantiopure dehydropiperidinones have been synthesized from α-amino acids and alkynes via azetidin-3-one (B1332698) intermediates, demonstrating a pathway to chiral azetidines from readily available starting materials. nih.gov The development of modular and programmable approaches to access complex, stereopure azetidines through the strain-release functionalization of 1-azabicyclobutanes also represents a significant advancement in the field. chemrxiv.org
Advanced Synthetic Routes and Novel Methodologies (e.g., Polar Radical Crossover)
The quest for novel and more efficient synthetic methods has led to the exploration of advanced strategies for constructing azetidine rings. One such cutting-edge approach is the use of polar radical crossover reactions.
This methodology often involves the use of a metal-hydride hydrogen atom transfer (MHAT) catalyst, such as a cobalt complex, to generate a radical intermediate from an alkene. chemrxiv.org This radical can then be oxidized to a carbocation, which is subsequently trapped by an intramolecular nucleophile to form the desired ring system. This process, known as a radical-polar crossover, allows for the formation of C-N bonds under mild conditions and with high functional group tolerance. chemrxiv.org
For example, the synthesis of azetidines has been achieved using homoallyl sulfonylamides as starting materials under cobalt-catalyzed MHAT/radical-polar crossover conditions. chemrxiv.org This method has also been applied to the synthesis of other heterocyclic systems, such as oxetanes and pyrrolidines.
Another related advanced methodology is the copper-mediated photocatalytic oxidative functionalization of alkenes. nih.gov This process utilizes a photocatalyst to activate an alkene, which then undergoes a radical-polar crossover to react with a nucleophile. This technique has been successfully employed to synthesize an azetidine derivative, showcasing its potential for constructing medicinally relevant structures. nih.gov
More recently, electrocatalysis has been integrated with radical-polar crossover reactions. acs.orgresearchgate.net This approach uses an electric current to drive the catalytic cycle, offering precise control over the reaction conditions. The electrocatalytic hydroetherification of alkenes with phenols is a prime example of this strategy, demonstrating a modular approach to the synthesis of alkyl aryl ethers. acs.orgresearchgate.net While not directly applied to this compound in the reviewed literature, the principles of these advanced methodologies hold significant promise for the future development of novel and efficient syntheses of complex azetidine ethers.
Spectroscopic Characterization Methodologies for Structural Elucidation of 3 Oxan 3 Yloxy Azetidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 3-(Oxan-3-yloxy)azetidine, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques would be required for a complete structural assignment.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the protons on the azetidine (B1206935) ring and the oxane ring.
Expected ¹H NMR Data: The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. ucl.ac.uk Protons on carbons attached to the oxygen in the oxane ring and the nitrogen in the azetidine ring would appear at a lower field (higher ppm values). The N-H proton of the azetidine ring would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent. researchgate.net
Azetidine Ring Protons: The protons on the carbons adjacent to the nitrogen (C2 and C4) would be expected in the range of δ 3.0-4.0 ppm. The proton on the carbon bearing the oxanyloxy group (C3) would also be in a similar downfield region.
Oxane Ring Protons: The protons on the oxane ring would show complex splitting patterns. The proton at the C3' position, being attached to the ether linkage, would be shifted downfield. The other methylene (B1212753) protons on the oxane ring would likely appear in the δ 1.5-3.8 ppm range.
A hypothetical data table based on related structures is presented below.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Azetidine N-H | 1.5 - 3.0 | broad singlet |
| Azetidine CH₂ (C2, C4) | 3.0 - 4.0 | multiplet |
| Azetidine CH (C3) | 3.5 - 4.5 | multiplet |
| Oxane CH (C3') | 3.4 - 4.2 | multiplet |
| Oxane CH₂ | 1.5 - 3.8 | multiplet |
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information on the number of unique carbon atoms in a molecule. Due to the lower symmetry of this compound, it is expected to exhibit eight distinct signals corresponding to its eight carbon atoms.
Expected ¹³C NMR Data: The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of each carbon atom. udel.edu Carbons bonded to electronegative atoms like oxygen and nitrogen are deshielded and resonate at higher chemical shift values (downfield). oregonstate.edu
Azetidine Ring Carbons: The carbons directly bonded to the nitrogen atom (C2 and C4) would likely appear in the range of 40-60 ppm. The C3 carbon, being attached to the ether oxygen, would be further downfield, typically in the 60-80 ppm range.
Oxane Ring Carbons: The carbons in the oxane ring adjacent to the ring oxygen (C2' and C6') would be expected in the 60-75 ppm region. The C3' carbon, also bonded to an oxygen atom, would resonate in a similar range. The other methylene carbons of the oxane ring would appear at higher fields (lower ppm values).
A hypothetical data table is provided below.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Azetidine C2, C4 | 40 - 60 |
| Azetidine C3 | 60 - 80 |
| Oxane C2', C6' | 60 - 75 |
| Oxane C3' | 65 - 85 |
| Oxane C4', C5' | 20 - 40 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC, HSQC)
To unambiguously assign all proton and carbon signals, 2D NMR experiments are crucial. magritek.com
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations, helping to identify adjacent protons within the azetidine and oxane ring systems. magritek.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the azetidine and oxane rings through the ether linkage and for assigning quaternary carbons if any were present. magritek.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. chemicalbook.com
Expected IR Data: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, and C-O bonds.
N-H Stretching: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretch of the secondary amine in the azetidine ring.
C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ range would correspond to the stretching vibrations of the C-H bonds in the aliphatic rings. nist.gov
C-O Stretching: A strong absorption band in the 1050-1150 cm⁻¹ region is characteristic of the C-O-C ether linkage connecting the two rings. nist.gov
A table of expected characteristic IR absorption bands is shown below.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Moderate to Weak |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| C-O Stretch (ether) | 1050 - 1150 | Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation. nist.gov
Expected Mass Spectrometry Data: For this compound (C8H15NO2), the molecular ion peak [M]⁺ would be expected at m/z 157. The protonated molecule [M+H]⁺ would be observed at m/z 158, especially with soft ionization techniques like electrospray ionization (ESI).
The fragmentation pattern would be key to confirming the structure. Common fragmentation pathways would involve the cleavage of the azetidine and oxane rings, as well as the ether bond.
Potential Fragmentation Patterns:
Loss of the azetidine moiety or parts of it.
Cleavage of the oxane ring.
Fragmentation at the C-O ether linkage.
A hypothetical table of major expected mass spectral peaks is provided.
| m/z Value | Possible Fragment Identity |
| 158 | [M+H]⁺ |
| 157 | [M]⁺ |
| 100 | [M - C4H7O]⁺ or related fragments |
| 57 | [C3H7N]⁺ (Azetidine fragment) |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. chemicalbook.com
For this compound, which contains a chiral center at the C3 position of the oxane ring, X-ray crystallography would be invaluable. If a suitable single crystal of the compound or a derivative could be grown, this technique would provide precise information on:
The absolute configuration (R or S) of the chiral C3' carbon.
The puckering and conformation of both the azetidine and oxane rings.
The dihedral angle of the C-O-C ether linkage, defining the spatial relationship between the two rings.
As of now, there is no publicly available X-ray crystal structure for this compound. The synthesis of such derivatives is a subject of ongoing research interest. nih.govnih.gov
Theoretical and Computational Investigations of 3 Oxan 3 Yloxy Azetidine
Conformational Analysis and Ring Pucker Dynamics of Azetidine (B1206935) and Oxane Moieties
The three-dimensional structure of 3-(Oxan-3-yloxy)azetidine is dictated by the conformational preferences of its constituent azetidine and oxane rings. Both are non-planar saturated heterocycles, and their linkage creates a complex potential energy surface with multiple possible conformers.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by a "puckered" or non-planar conformation. rsc.org This puckering relieves the significant angle strain and torsional strain that would be present in a planar structure. Ab initio and electron diffraction studies have shown that the azetidine ring interconverts between two equivalent puckered conformations. rsc.orgsmu.edu The degree of puckering is defined by a dihedral angle, which for the parent azetidine has been determined to be approximately 35-37°. rsc.orgsmu.edu The energy barrier for this ring-puckering inversion is relatively low, allowing for dynamic interconversion at room temperature. mdpi.comuniba.it Substitution on the ring can influence both the degree of pucker and the preferred conformation. For instance, in fluorinated azetidine derivatives, computational studies have shown that electrostatic interactions between a C-F dipole and the nitrogen atom can invert the ring pucker preference. researchgate.net
The oxane (tetrahydropyran) ring, a six-membered oxygen-containing heterocycle, strongly prefers a chair conformation, similar to cyclohexane, to minimize steric and torsional strain. Computational studies using various levels of theory, including Density Functional Theory (DFT) and ab initio methods, have consistently identified the chair as the global minimum on the potential energy surface. researchgate.net The energy barrier for the chair-to-chair ring flip is approximately 10 kcal/mol. The presence of the oxygen heteroatom introduces electronic effects, such as the anomeric effect, which can influence the conformational equilibrium of substituted oxanes. cdnsciencepub.comrsc.org
In This compound , the covalent linkage between the C3 of the oxane ring and the oxygen atom connected to the C3 of the azetidine ring introduces significant steric and electronic coupling between the two moieties. The preferred conformation of the molecule will be a balance between the inherent puckering of the azetidine ring and the stable chair form of the oxane ring, while minimizing steric clashes between the two systems. Computational modeling is essential to determine the lowest energy conformers and the rotational barriers around the C-O-C ether linkage.
| Parameter | Azetidine | Oxane (Tetrahydropyran) | Reference |
|---|---|---|---|
| Preferred Conformation | Puckered | Chair | smu.edu |
| Puckering/Dihedral Angle | ~35° | N/A (Defined by endocyclic torsion angles) | smu.edu |
| Ring Inversion Energy Barrier | Low (dynamic at room temp) | ~10 kcal/mol | mdpi.com |
Electronic Structure and Reactivity Predictions through Quantum Chemistry
Quantum chemistry calculations are fundamental to understanding the electronic distribution and predicting the chemical reactivity of this compound. Methods like Hartree-Fock and, more commonly, Density Functional Theory (DFT) are used to solve the electronic Schrödinger equation, providing detailed information about molecular orbitals and charge distributions. researchgate.netfu-berlin.de
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and reactivity. A small gap suggests the molecule is more likely to be reactive. The spatial distribution of these frontier molecular orbitals (FMOs) indicates the probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is likely to have significant contributions from the lone pair of the azetidine nitrogen, making it a primary site for electrophilic attack or protonation. The LUMO would be distributed across the σ* orbitals of the strained azetidine ring, suggesting susceptibility to nucleophilic ring-opening.
Computational models have been successfully used to prescreen substrates for reactions involving azetidine synthesis. mit.edu By calculating the FMO energies of reactants, researchers can predict whether a given pair of molecules will react efficiently under specific conditions, such as photocatalysis. mit.edu This approach accelerates the discovery of new synthetic routes by replacing trial-and-error experimentation with accurate computational predictions. mit.edupatsnap.com Similarly, Quantitative Structure-Activity Relationship (QSAR) studies on azetidine derivatives frequently use DFT-calculated descriptors like HOMO energy and dipole moment to build models that predict biological activity. medjchem.combrieflands.com
| Calculated Property | Significance | Application to this compound |
|---|---|---|
| HOMO Energy | Indicates susceptibility to electrophilic attack; related to ionization potential. | Predicts reactivity with electrophiles (e.g., at the N atom). |
| LUMO Energy | Indicates susceptibility to nucleophilic attack; related to electron affinity. | Predicts reactivity with nucleophiles (e.g., ring-opening). |
| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. | Assesses overall stability and potential for electronic excitation. |
| Electrostatic Potential (ESP) Map | Visualizes charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Highlights the nucleophilic nitrogen and ether oxygen, and electrophilic carbons. |
| Partial Atomic Charges | Quantifies the charge localized on each atom. | Provides a quantitative basis for predicting sites of ionic reactions. |
Computational Studies of Reaction Mechanisms (e.g., cyclization, ring-opening energetics)
Computational chemistry is extensively used to map the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways, transition state structures, and activation energy barriers. This provides a deep understanding of reaction mechanisms and selectivity.
Ring-Opening Energetics: The azetidine ring is susceptible to nucleophilic ring-opening due to its inherent ring strain. Computational studies on azetidine derivatives have been instrumental in elucidating the mechanisms of these reactions. acs.org Quantum-chemical calculations can determine the reaction profiles for ring-opening under various conditions. For example, theoretical studies on an azetidine derivative showed that one-electron reduction dramatically facilitates the ring-opening of the azetidine heterocycle by significantly lowering the activation energy barrier for C-C and C-N bond cleavage. mdpi.comnih.gov Conversely, oxidation also decreases the barrier, though the process was predicted to be slower. mdpi.comnih.gov Such studies are crucial for designing controlled ring-opening reactions.
Cyclization Mechanisms: The formation of the azetidine ring itself has been a subject of intense computational investigation. Visible-light-mediated aza Paternò-Büchi reactions, a [2+2] photocycloaddition to form azetidines, have been studied computationally. researchgate.netnih.gov These studies revealed that the reaction mechanism can be tuned by the choice of substrates. For instance, using ketone-derived sulfonylimines was shown to favor the initial formation of the C-N bond over the C-C bond, enabling access to specific azetidine scaffolds. nih.gov DFT calculations have also been employed to understand the regioselectivity of radical cyclizations to form azetidines, explaining why a 4-exo-dig pathway is kinetically favored over a 5-endo-dig pathway. nih.gov
| Reaction Type | System | Computational Finding | Reference |
|---|---|---|---|
| Ring-Opening (Neutral) | Azetidine-Cyclohexene Adduct | High activation energy barrier. | mdpi.com |
| Ring-Opening (Anionic) | Azetidine-Cyclohexene Adduct (Reduced) | Dramatically lowered activation energy (~9-14 kcal/mol). | mdpi.com |
| Radical Cyclization (4-exo-dig) | Ynamide Substrate | Kinetically favored pathway. | nih.gov |
| Radical Cyclization (5-endo-dig) | Ynamide Substrate | Kinetically disfavored pathway. | nih.gov |
Applications of Density Functional Theory (DFT) in Azetidine Research
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium-sized organic molecules like azetidine derivatives due to its favorable balance of accuracy and computational cost. fu-berlin.de Its applications in azetidine research are diverse and impactful.
Structural and Conformational Analysis: DFT is used to optimize the geometries of various conformers of azetidine-containing molecules to identify the most stable structures. frontiersin.org It can accurately predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography or electron diffraction. smu.edu DFT calculations are also crucial for studying the dynamics of ring puckering and nitrogen inversion. mdpi.com
Mechanistic Elucidation: DFT is a primary tool for mapping reaction pathways. By locating transition states and calculating activation barriers, DFT provides detailed mechanistic insights into how azetidines are formed and how they react. nih.govnih.gov This includes complex multi-step processes like rearrangements and cascade reactions. researchgate.netacs.org For example, DFT calculations were used to rationalize the stereoselective ring-opening of aziridinium (B1262131) intermediates that rearrange to form substituted piperidines, showing the feasibility of an SN2-type mechanism.
Predicting Reactivity and Properties: DFT calculations provide essential electronic descriptors (HOMO/LUMO energies, atomic charges) used in QSAR studies to predict the biological activities of new azetidine-based drug candidates. medjchem.combrieflands.com It is also used to predict various spectroscopic properties, such as vibrational frequencies (IR/Raman) and NMR chemical shifts, which aids in the characterization of newly synthesized compounds. fu-berlin.de
Catalyst and Reaction Design: DFT calculations help in designing and optimizing catalysts for azetidine synthesis. smolecule.com Computational screening, often using DFT-derived parameters, allows for the rapid prediction of which substrate and catalyst combinations will be successful, accelerating the development of new synthetic methods. mit.edupatsnap.comnih.gov
| Application Area | Specific Use-Case | Key Insights Provided | Reference |
|---|---|---|---|
| Structure | Geometry optimization, conformational searches. | Stable conformers, ring pucker details, substituent effects. | mdpi.comfrontiersin.org |
| Reactivity | Calculation of FMOs, ESP maps, atomic charges. | Sites of electrophilic/nucleophilic attack, rationalization of reactivity. | medjchem.combrieflands.com |
| Mechanisms | Transition state searching, reaction path following. | Activation energies, reaction pathways, understanding of selectivity. | nih.govnih.govresearchgate.net |
| Spectroscopy | Calculation of vibrational frequencies and NMR shieldings. | Aid in structural confirmation and interpretation of experimental spectra. | fu-berlin.de |
| Drug Design | Generation of descriptors for QSAR models. | Prediction of biological activity, guiding synthesis of new analogues. | brieflands.com |
Applications of Azetidine Scaffolds in Chemical Research
Azetidines as Versatile Building Blocks in Complex Molecule Synthesis
The azetidine (B1206935) ring is a privileged scaffold used as a versatile building block in the synthesis of complex molecular architectures. rsc.orgchemrxiv.org Its utility stems from its compact and rigid structure, which can serve as a bioisosteric replacement for more common heterocycles like pyrrolidines and piperidines, often leading to improved drug-like properties such as solubility and lipophilicity. chemrxiv.org The ability to functionalize the azetidine ring at various positions allows for the creation of diverse and structurally complex molecules. nih.govmdpi.com
The synthesis of novel molecular frameworks is a cornerstone of drug discovery and materials science, and azetidines serve as key starting materials in this endeavor. Researchers have developed numerous synthetic strategies to incorporate the azetidine moiety into a wide array of complex structures, including spirocyclic, fused, and bridged ring systems. nih.gov
One notable approach involves the diversification of densely functionalized azetidine rings. For example, a multi-step synthesis starting from N-allyl amino diols can produce trisubstituted azetidines, which can then be converted into structurally unique scaffolds through reactions like DIBAL reduction followed by treatment with o-nitrobenzenesulfonyl chloride. nih.gov Another innovative method utilizes azabicyclo[1.1.0]butyl carbinols, which undergo strain-release reactions to yield 1,3,3-substituted azetidines. researchgate.net
Aza-Michael additions are also employed to create functionalized azetidine derivatives. For instance, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with various NH-heterocycles, such as pyrazole (B372694) or piperidine, yields 3-substituted 3-(acetoxymethyl)azetidines. mdpi.com These products can be further diversified using cross-coupling reactions like the Suzuki-Miyaura reaction to create complex heterocyclic hybrids. mdpi.com The development of polycyclic energetic materials has also utilized azetidine structures as building blocks, combining them with bicyclic triazoles through nucleophilic substitution reactions. bohrium.com
| Synthetic Strategy | Azetidine Precursor Example | Resulting Framework | Reference(s) |
| Strain-Release Reaction | Azabicyclo[1.1.0]butyl carbinols | Keto 1,3,3-substituted azetidines | researchgate.net |
| Aza-Michael Addition | Methyl (N-Boc-azetidin-3-ylidene)acetate | 3-(Pyrazol-1-yl)azetidine adducts | mdpi.com |
| Diversification of Core | Trisubstituted azetidines from N-allyl amino diols | Fused, bridged, and spirocyclic systems | nih.gov |
| Nucleophilic Substitution | Chlorinated bicyclotriazole and DFAZ/DNAZ | Polycyclic energetic materials | bohrium.com |
The strained four-membered ring of azetidines makes them suitable monomers for ring-opening polymerization, leading to the synthesis of polyamines with various structures and applications. researchgate.netrsc.org Both cationic and anionic polymerization mechanisms can be employed, although controlling the polymerization of these strained monomers presents challenges. rsc.org
The resulting polymers, linear or branched poly(azetidine)s, have found use in several areas:
Coatings: They can be used to create antibacterial and antimicrobial surfaces. rsc.org
Biomedical Applications: Aziridine-functionalized polydimethylsiloxanes can be created, which retain optical transparency and elasticity, serving as tailorable polymeric scaffolds. rsc.org The resulting polymers from azetidines are also explored for non-viral gene transfection. rsc.org
Environmental Applications: These polymers show potential for CO2 adsorption and materials templating. rsc.org
The polymerization of N-alkylazetidines and other derivatives can, in some cases, proceed as a "living" polymerization, allowing for controlled synthesis of the polymer chains. researchgate.net Furthermore, polymers with pendant azetidinium substituents have been synthesized and their chemical properties and applications explored. researchgate.net
Azetidines are increasingly featured in the development of chemical probes to study biological systems and explore new chemical space for drug discovery. researchgate.netbiorxiv.org Their rigid structure can help in presenting functional groups in a well-defined three-dimensional orientation, which is crucial for specific interactions with biological targets like proteins. biorxiv.org
Diversity-oriented synthesis (DOS) has been a key strategy for generating libraries of azetidine-based compounds to access novel chemical space. nih.gov These libraries can be screened to identify molecules with desired biological activities. For example, a library of spirocyclic azetidines was synthesized on a solid phase to generate lead-like molecules targeting the central nervous system. nih.gov
Azetidine scaffolds are also integral to the design of chemical probes for activity-based protein profiling (ABPP). Stereoisomeric sets of azetidine-based photoreactive probes have been synthesized to identify and engage protein targets within human cells. chemrxiv.orgbiorxiv.org These probes have been shown to stereoselectively bind to a significant number of proteins, many of which lacked previously known chemical ligands, thereby expanding the "ligandable" proteome. biorxiv.org For instance, azetidine-based probes were used in a zebrafish embryo assay to screen for potential biological effects by analyzing morphological and motility phenotypes. rsc.org
Integration into Polymeric Materials Research
Azetidines as Chiral Ligands or Auxiliaries in Asymmetric Catalysis
Chiral azetidine derivatives have emerged as effective ligands and organocatalysts in asymmetric catalysis since the early 1990s. researchgate.netresearchgate.net Their rigid, cyclic structure allows for the creation of a well-defined chiral environment around a metal center or as part of an organocatalyst, enabling high levels of stereocontrol in chemical reactions. researchgate.netfrontiersin.org
Azetidine-derived ligands have been successfully applied in a variety of asymmetric transformations, including:
Carbon-Carbon Bond Forming Reactions: They are used in Friedel-Crafts alkylations, Henry reactions, Michael-type reactions, and the addition of diethylzinc (B1219324) to aldehydes. researchgate.netresearchgate.net
Cycloadditions: Chiral N,N'-dioxide/Mg(II) complexes have been used to catalyze the enantioselective [3 + 1]-cycloaddition of D-A aziridines with isocyanides to construct enantioenriched azetidines. rsc.org
Difunctionalization of Alkenes: A copper-catalyzed enantioselective boryl allylation of azetines has been developed to access chiral 2,3-disubstituted azetidines, which are otherwise challenging to synthesize. acs.org
The synthesis of these chiral ligands often starts from readily available precursors. For example, chiral C2-symmetric 2,4-disubstituted azetidines containing a β-amino alcohol moiety have been synthesized and shown to be effective in the asymmetric addition of diethylzinc to aldehydes. researchgate.net In another example, a new chiral ligand was synthesized from azetidine and (R)-BINOL for use in a magnesium-catalyzed asymmetric ring-opening of aziridines. researchgate.netrsc.org The coordinational chirality of the nitrogen atom within the azetidine ring can also play a significant role in defining the asymmetric environment of the catalyst. frontiersin.org
| Asymmetric Reaction | Catalyst/Ligand System | Outcome | Reference(s) |
| Diethylzinc addition to aldehydes | N-substituted-azetidinyl(diphenylmethyl)methanols | High enantioselectivity | researchgate.net |
| Henry Reactions | 2,4-cis-disubstituted azetidines with a copper source | Asymmetric catalysis | frontiersin.org |
| Desymmetrization of meso-aziridines | Chiral ligand from azetidine and (R)-BINOL with Mg(II) | High yields and good enantioselectivities | researchgate.netrsc.org |
| Boryl allylation of azetines | Cu/bisphosphine catalyst | Chiral 2,3-disubstituted azetidines | acs.org |
| [3+1]-Cycloaddition | Chiral N,N′-dioxide/Mg(II) complex | Enantioenriched exo-imido azetidines | rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
